molecular formula C16H24ClN3O3S B12167400 [1-(Benzenesulfonyl)piperidin-4-yl]-piperazin-1-ylmethanone;hydrochloride

[1-(Benzenesulfonyl)piperidin-4-yl]-piperazin-1-ylmethanone;hydrochloride

Cat. No.: B12167400
M. Wt: 373.9 g/mol
InChI Key: KYQCCFZCHVPQLB-UHFFFAOYSA-N
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Description

[1-(Benzenesulfonyl)piperidin-4-yl]-piperazin-1-ylmethanone;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperidine ring, which is further linked to a piperazine moiety through a methanone bridge. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Benzenesulfonyl)piperidin-4-yl]-piperazin-1-ylmethanone;hydrochloride typically involves multiple steps, starting with the preparation of the benzenesulfonyl-piperidine intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, piperidine, and piperazine, with solvents such as dichloromethane or ethanol. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for reagent addition and temperature control can enhance the efficiency and consistency of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[1-(Benzenesulfonyl)piperidin-4-yl]-piperazin-1-ylmethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [1-(Benzenesulfonyl)piperidin-4-yl]-piperazin-1-ylmethanone;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [1-(Benzenesulfonyl)piperidin-4-yl]-piperazin-1-ylmethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the piperidine and piperazine rings provide structural stability and facilitate binding. The compound may modulate the activity of its targets by inhibiting or activating their functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride
  • [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid
  • 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1)

Uniqueness

Compared to similar compounds, [1-(Benzenesulfonyl)piperidin-4-yl]-piperazin-1-ylmethanone;hydrochloride stands out due to its unique combination of functional groups and structural features. The presence of both piperidine and piperazine rings linked through a methanone bridge provides a versatile scaffold for further chemical modifications. This structural uniqueness enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C16H24ClN3O3S

Molecular Weight

373.9 g/mol

IUPAC Name

[1-(benzenesulfonyl)piperidin-4-yl]-piperazin-1-ylmethanone;hydrochloride

InChI

InChI=1S/C16H23N3O3S.ClH/c20-16(18-12-8-17-9-13-18)14-6-10-19(11-7-14)23(21,22)15-4-2-1-3-5-15;/h1-5,14,17H,6-13H2;1H

InChI Key

KYQCCFZCHVPQLB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCNCC2)S(=O)(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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